molecular formula C15H7Cl2N3O2S B12163910 3-(3,4-dichlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione

3-(3,4-dichlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione

Cat. No.: B12163910
M. Wt: 364.2 g/mol
InChI Key: BJRUDVVDZBTBSI-UHFFFAOYSA-N
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Description

3-(3,4-dichlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione is a complex organic compound that belongs to the class of triazino-benzothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The presence of dichlorophenyl and triazino-benzothiazole moieties in its structure suggests significant pharmacological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione typically involves multi-step organic reactions One common method starts with the preparation of the benzothiazole core, which can be synthesized from 2-aminothiophenol and a suitable aldehyde under acidic conditions The triazine ring is then introduced through a cyclization reaction involving cyanuric chloride and the appropriate amine derivative

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography. Catalysts and solvents are selected to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the triazine ring, potentially converting it to a more reduced form.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the dichlorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials with specific properties.

Biology

Biologically, 3-(3,4-dichlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its pharmacological properties are studied to develop new treatments for diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

Industrially, this compound can be used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to proteins or nucleic acids. The dichlorophenyl group enhances its ability to penetrate cell membranes, while the triazino-benzothiazole core interacts with target molecules, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dichlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzoxazole-2,4(3H)-dione
  • 3-(3,4-dichlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzimidazole-2,4(3H)-dione

Uniqueness

Compared to similar compounds, 3-(3,4-dichlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione is unique due to the presence of the benzothiazole ring, which imparts distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H7Cl2N3O2S

Molecular Weight

364.2 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4-dione

InChI

InChI=1S/C15H7Cl2N3O2S/c16-9-6-5-8(7-10(9)17)19-13(21)18-14-20(15(19)22)11-3-1-2-4-12(11)23-14/h1-7H

InChI Key

BJRUDVVDZBTBSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N3C(=NC(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)S2

Origin of Product

United States

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